Tipelukast-D6 is a deuterated derivative of Tipelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. The incorporation of deuterium (D) in the compound allows for enhanced tracking and analysis in pharmacokinetic studies, enabling researchers to study its behavior and metabolism in biological systems more accurately.
Tipelukast was initially developed as a therapeutic agent to mitigate inflammation associated with asthma. The D6 variant is synthesized to provide insights into the compound's metabolic pathways and interactions within the body, making it valuable for both clinical and research applications.
Tipelukast-D6 falls under the category of leukotriene receptor antagonists. These compounds inhibit the action of leukotrienes, which are inflammatory mediators involved in various allergic and inflammatory responses. The chemical classification includes:
The synthesis of Tipelukast-D6 involves the deuteration of Hydroxy Tipelukast. This process typically employs deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecular structure.
The molecular formula for Tipelukast-D6 is . The structure includes multiple functional groups that contribute to its activity as a leukotriene receptor antagonist.
Tipelukast-D6 can undergo various chemical reactions, including:
Tipelukast-D6 functions primarily as a leukotriene receptor antagonist by binding to leukotriene receptors, thereby blocking the action of leukotrienes such as leukotriene D4 (LTD4). This action reduces inflammation associated with asthma and allergic reactions.
Tipelukast-D6 is primarily utilized in scientific research, particularly in pharmacokinetic studies where it serves as a tracer compound. Its applications include:
The incorporation of deuterium allows researchers to gain deeper insights into drug behavior without altering its fundamental properties, making Tipelukast-D6 a valuable tool in pharmaceutical research.
Deuterated isotopologues like Tipelukast-D6 exemplify the strategic application of isotopic labeling to overcome analytical challenges in drug development. The incorporation of deuterium (a stable, non-radioactive hydrogen isotope with twice the atomic mass) creates distinctive spectroscopic signatures while preserving nearly identical chemical behavior to the protiated molecule. This enables unambiguous differentiation between drug molecules and endogenous compounds in complex biological matrices [9].
Tipelukast-D6 is specifically designed to function as an internal standard in mass spectrometry-based assays. Its near-identical chromatographic behavior to non-deuterated Tipelukast and its metabolites, combined with a predictable +6 Da mass shift, allows for highly accurate quantification during pharmacokinetic and metabolic studies [2] [7]. This precision is critical given the complex metabolic pathways of Tipelukast, which undergoes hepatic transformations including hydroxylation, glucuronidation, and sulfation [8]. The deuterium atoms are incorporated at metabolically stable sites (the propoxy linker), ensuring the isotopic label remains intact during biotransformation, thereby enabling reliable tracking of all downstream metabolites [7] [9].
Table 1: Key Specifications of Research-Grade Tipelukast-D6
Property | Specification | Source/Reference |
---|---|---|
Molecular Formula | C₂₉H₃₂D₆O₇S | MedChemExpress [7] |
Molecular Weight | 536.71 g/mol | MuseChem [7] |
Purity | ≥95% | MuseChem [7] |
Primary Research Use | Mass Spectrometry Internal Standard | PharmAffiliates [4] |
Storage Conditions | 2°C to 8°C | MuseChem [7] |
Deuterium Position | Propoxy linker (-O-CH₂-CD₂-CD₂-S-) | PharmAffiliates [4] |
The synthesis of such isotopologues requires specialized methodologies to achieve high isotopic purity (>99% deuterium incorporation per designated position). Modern approaches leverage organometallic chemistry and chiral deuteration techniques to minimize isotopic impurities (e.g., d5, d7 variants) that could compromise analytical accuracy [9]. Molecular Rotational Resonance (MRR) spectroscopy has emerged as a gold standard for verifying isotopic purity, distinguishing isotopomers based on minute differences in moments of inertia – a capability beyond traditional NMR or MS [9].
Tipelukast-D6 serves as an essential analytical tool for elucidating the pharmacology of its parent compound, Tipelukast (MN-001), a multi-targeted agent with demonstrated anti-fibrotic activity. Tipelukast’s primary mechanisms include:
These combined actions disrupt pathogenic pathways implicated in fibrosis development, particularly the 5-LO/LT axis identified as a key driver in conditions like non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF) [1] [5]. Preclinical studies demonstrate Tipelukast significantly downregulates expression of pro-fibrotic genes including LOXL2, Collagen Type 1, and TIMP-1, alongside pro-inflammatory mediators like CCR2 and MCP-1 [1].
Table 2: Key Anti-Fibrotic Molecular Targets Modulated by Tipelukast (MN-001)
Target Category | Specific Targets | Functional Consequence |
---|---|---|
Pro-Fibrotic Genes | LOXL2, Collagen Type 1, TIMP-1 | Reduced extracellular matrix deposition |
Pro-Inflammatory Genes | CCR2, MCP-1 | Decreased macrophage recruitment |
Enzymes/Receptors | 5-Lipoxygenase, PDE3/4, CysLT1/2 receptors | Inhibition of inflammatory signaling |
Tipelukast-D6 enables precise quantification of tissue distribution and metabolic clearance of Tipelukast in in vivo models of fibrosis. This capability is crucial for understanding the pharmacodynamic relationships underlying its efficacy in animal models of NASH and IPF [1] [5]. By using Tipelukast-D6 as an internal standard, researchers can accurately measure concentrations of the parent drug and its hydroxy-metabolite (Hydroxy Tipelukast) in liver, lung, and plasma samples, thereby correlating drug exposure with reductions in fibrotic markers [4] [7]. This analytical precision directly supports translational efforts in clinical development, including Phase 2 trials for IPF [5].
Furthermore, Tipelukast-D6 facilitates metabolite identification studies critical for safety assessment. The deuterium labeling pattern allows researchers to distinguish between phase I metabolites (e.g., those arising from oxidative dealkylation) and phase II conjugates without interference from endogenous compounds. This is exemplified by its application in characterizing Hydroxy Tipelukast-d6 Sodium Salt (C₂₉H₃₃D₆NaO₇S, MW 560.71 g/mol), a major circulating metabolite [6].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7